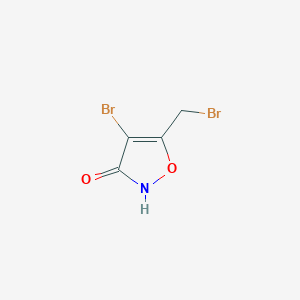![molecular formula C14H14N2OS B12915290 7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 51847-29-1](/img/structure/B12915290.png)
7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antitubercular, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug design and development.
Preparation Methods
The synthesis of 7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 2-thiouracils with substituted phenacyl halides . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process. Industrial production methods may involve one-pot synthesis techniques to improve yield and efficiency .
Chemical Reactions Analysis
7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas for reduction. Major products formed from these reactions include nitro derivatives, sulfonic acid derivatives, and amino derivatives .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, it has shown promising antibacterial and antitubercular activities . Additionally, its structural similarity to purine makes it a potential candidate for anticancer drug development .
Mechanism of Action
The mechanism of action of 7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings allow it to bind effectively to biological targets, disrupting essential cellular processes . This binding can inhibit the growth of bacteria and cancer cells, making it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar compounds to 7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include other thiazolo[3,2-a]pyrimidine derivatives such as 5H-thiazolo[3,2-a]pyrimidin-5-ones and 7H-thiazolo[3,2-a]pyrimidin-7-ones . These compounds share similar biological activities but may differ in their specific molecular targets and efficacy. The unique structure of this compound, particularly the presence of the 2-phenylethyl group, enhances its binding affinity and biological activity .
Properties
CAS No. |
51847-29-1 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
7-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C14H14N2OS/c17-13-10-12(15-14-16(13)8-9-18-14)7-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
UBETTWABWQXMAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=CC(=O)N21)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



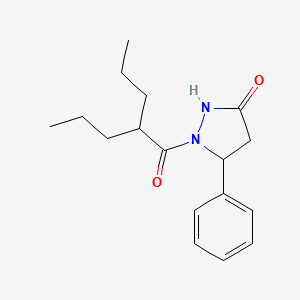
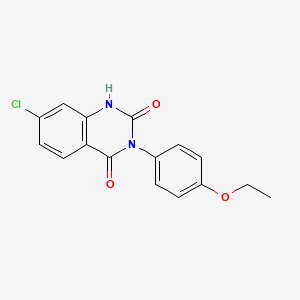
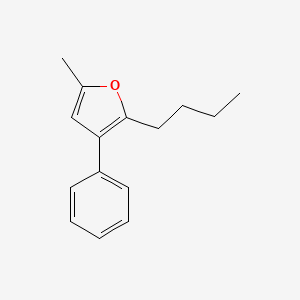

![1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915255.png)

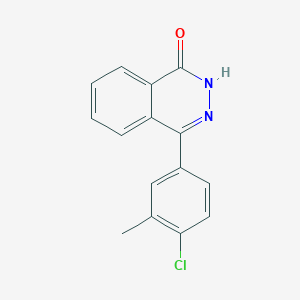
![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)

